Dutastéride β-Dimère

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dutasteride β-Dimer is a synthetic compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia

Applications De Recherche Scientifique

Mécanisme D'action

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride β-Dimer effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

The pharmacokinetics of Dutasteride β-Dimer involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Dutasteride β-Dimer is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .

Result of Action

The primary result of Dutasteride β-Dimer’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, Dutasteride β-Dimer decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action of Dutasteride β-Dimer can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride β-Dimer . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of Dutasteride β-Dimer .

Analyse Biochimique

Biochemical Properties

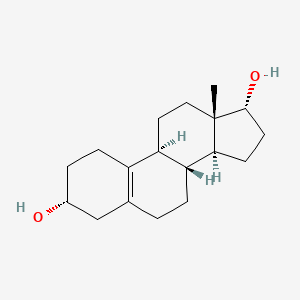

Dutasteride β-Dimer is a potent inhibitor of both the type I and type II isoforms of steroid 5α-reductase . This enzyme is intracellular and converts testosterone to 5α-dihydrotestosterone (DHT). By reducing the levels of circulating DHT, Dutasteride β-Dimer plays a significant role in biochemical reactions .

Cellular Effects

Dutasteride β-Dimer has profound effects on various types of cells and cellular processes. It primarily treats the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It influences cell function by reducing the levels of DHT, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dutasteride β-Dimer involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to DHT . This results in a significant reduction in the levels of circulating DHT .

Temporal Effects in Laboratory Settings

The effects of Dutasteride β-Dimer change over time in laboratory settings. It has a half-life of more than 240 hours and a washout period of more than 680 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dutasteride β-Dimer vary with different dosages in animal models

Metabolic Pathways

Dutasteride β-Dimer is involved in the metabolic pathway that converts testosterone to DHT . It interacts with the enzyme 5α-reductase during this process

Transport and Distribution

Information on how Dutasteride β-Dimer is transported and distributed within cells and tissues is not explicitly available in the current literature. It is known that Dutasteride β-Dimer is orally administered and is extensively metabolized in the liver .

Subcellular Localization

Given its role as a 5α-reductase inhibitor, it is likely to be localized in the cytoplasm where the enzyme 5α-reductase is found .

Méthodes De Préparation

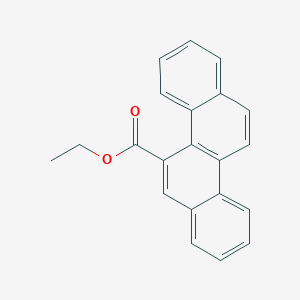

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride β-Dimer involves several steps, starting with the preparation of dutasteride. Dutasteride is synthesized through a series of chemical reactions, including the condensation of 2,5-bis(trifluoromethyl)aniline with 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The resulting intermediate is then subjected to further reactions to form dutasteride .

To prepare Dutasteride β-Dimer, dutasteride is reacted with specific reagents under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the β-Dimer .

Industrial Production Methods: Industrial production of Dutasteride β-Dimer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Dutasteride β-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving Dutasteride β-Dimer include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Dutasteride β-Dimer depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds. Substitution reactions can result in the formation of halogenated derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Dutasteride β-Dimer include finasteride and other 5α-reductase inhibitors. These compounds share a similar mechanism of action but differ in their chemical structures and potency .

Uniqueness: Dutasteride β-Dimer is unique in its ability to inhibit all isoforms of 5α-reductase, making it more potent and effective compared to other inhibitors like finasteride, which primarily targets only one isoform . This broad-spectrum inhibition results in a more significant reduction in dihydrotestosterone levels, providing enhanced therapeutic benefits .

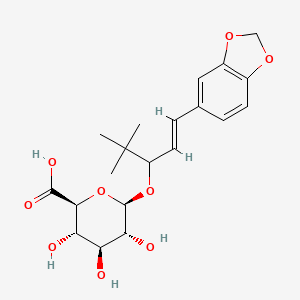

Propriétés

Numéro CAS |

1648593-70-7 |

|---|---|

Formule moléculaire |

C46H55F6N3O4 |

Poids moléculaire |

827.9 g/mol |

Nom IUPAC |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1 |

Clé InChI |

VHEQRKYIOQGSHW-WUMOMAKDSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |

SMILES canonique |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |

Synonymes |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.